molecular formula C8H13NO2 B1171159 Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 178241-05-9

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1171159
CAS RN: 178241-05-9
InChI Key:
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Description

Synthesis Analysis

The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate and its analogs has been achieved through various methods. Kubyshkin, Mikhailiuk, and Komarov (2007) synthesized a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin, Mikhailiuk, & Komarov, 2007). Additionally, Onogi, Higashibayashi, and Sakurai (2012) reported a microwave-assisted synthesis of a derivative of the compound (Onogi, Higashibayashi, & Sakurai, 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its azabicyclo heptane ring. Studies such as those by Hart and Rapoport (1999) and Ramanaiah, Zhu, Klein-Stevens, and Trudell (1999) have explored the conformation and stereochemistry of this compound and its derivatives (Hart & Rapoport, 1999), (Ramanaiah et al., 1999).

Chemical Reactions and Properties

Various chemical reactions involving this compound have been studied. For example, Malpass and White (2004) examined the use of this compound in the synthesis of novel epibatidine analogues (Malpass & White, 2004). Petz and Wanner (2013) explored its use in synthesizing γ-aminobutyric acid analogues (Petz & Wanner, 2013).

Physical Properties Analysis

The physical properties of this compound, such as melting points, boiling points, and solubility, have been analyzed in various studies. However, specific detailed studies focusing solely on these physical properties are less common in the available literature.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and chemical transformations, have been a focus in several studies. Fraser and Swingle (1970) provided insights into the chemical properties and reactions of 7-azabicyclo[2.2.1]heptane derivatives (Fraser & Swingle, 1970).

Scientific Research Applications

Anticancer Activities and Drug Research

Norcantharidin, a compound closely related to Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, shows strong anticancer activity by inhibiting protein phosphatases 1, 2A, 2B, and 5, indicating potential for further development into more effective anticancer compounds. This demonstrates the compound's role in advancing cancer treatment modalities and the quest for better therapeutic agents (Deng & Tang, 2011).

Chemical Industry Applications

The controlled oxidation of cyclohexene, leading to various industrially significant intermediates, underscores the importance of derivatives of this compound in the chemical industry. These intermediates are used broadly, highlighting the compound's utility in synthesizing materials with diverse functional applications (Cao et al., 2018).

Gene Expression Regulation

Research on 5-Aza-2′-deoxycytidine, a derivative, shows that it affects gene expression in multiple ways, some of which are independent of DNA demethylation. This highlights the compound's utility in epigenetic studies and its potential in developing therapies that target gene expression at the epigenetic level (Seelan et al., 2018).

Structural and Functional Plasticity in Neurobiology

Tianeptine, another related compound, has shown effects on neuronal excitability, neuroprotection, anxiety, and memory, offering insights into the treatment of depressive disorders through the modulation of brain regions responsible for emotional learning. This indicates the compound's significant potential in neurobiological research and therapy development (McEwen & Olié, 2005).

Phytochemical-Based Drug Development

A systematic review highlighted the therapeutic potential of phytochemicals, with a focus on antituberculosis activity. This underscores the role of this compound derivatives in exploring plant-based compounds for developing new treatments against tuberculosis, demonstrating the importance of natural product research in drug development (Swain et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQASNVBNVNCIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611232
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1230486-65-3
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product formed in Example 72 was treated with an equal weight of 10% Pd-on-C and refluxed in 96% formic acid for 12 hours. The mixture was filtered, the filtrate was partitioned between 10% aqueous Na2 CO3 and methylene chloride, and the extract dried and evaporated, affording a 48% yield of the title compound. Major (endo) isomer: 1H NMR (CDCl3) δ 4.12 (t, 1H), 3.92 (t, 3H), 3.8 (s, 3H), 3.2 (m, 1H), 2.3 (br s, 1H), 2.2-1.55 (m, 6H).
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Synthesis routes and methods II

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